molecular formula C7H5ClINO2 B1463796 1-Chloro-5-iodo-2-methyl-4-nitrobenzene CAS No. 859794-01-7

1-Chloro-5-iodo-2-methyl-4-nitrobenzene

Cat. No.: B1463796
CAS No.: 859794-01-7
M. Wt: 297.48 g/mol
InChI Key: GCXGZOXGUGMUGM-UHFFFAOYSA-N
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Description

1-Chloro-5-iodo-2-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C7H5ClINO2. It is a derivative of benzene, featuring chlorine, iodine, methyl, and nitro substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5-iodo-2-methyl-4-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactionsThe reaction typically requires concentrated nitric acid and sulfuric acid as reagents and is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve high purity levels required for various applications .

Mechanism of Action

The mechanism of action of 1-chloro-5-iodo-2-methyl-4-nitrobenzene primarily involves its reactivity as an electrophile in aromatic substitution reactions. The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring and directs incoming electrophiles to the meta positions. The chlorine and iodine substituents also influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

1-chloro-5-iodo-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXGZOXGUGMUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681967
Record name 1-Chloro-5-iodo-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859794-01-7
Record name 1-Chloro-5-iodo-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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